molecular formula C21H14ClFN2O3S B12920132 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide CAS No. 918493-49-9

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide

Cat. No.: B12920132
CAS No.: 918493-49-9
M. Wt: 428.9 g/mol
InChI Key: XKUSUXKIQPIFKA-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide is a synthetic hybrid compound designed for advanced chemical biology and drug discovery research. It incorporates two privileged pharmacophores—a benzenesulfonamide group and an indole core—linked through a benzamide bridge. This molecular architecture is frequently explored in medicinal chemistry due to its potential for diverse biological activities. Benzenesulfonamide derivatives are a significant class of compounds known to exhibit a range of pharmacological properties. Scientific studies have documented their potential as potent antitumor agents against a broad spectrum of human tumor xenografts . Furthermore, benzenesulfonamide derivatives have been investigated as multi-targeting agents in complex diseases, including cancers and tumors, and have shown promise as carbonic anhydrase inhibitors . The indole moiety, a ubiquitous structure in biologically active molecules, is also associated with a wide profile of activities, including antibacterial and antifungal properties . The strategic incorporation of a 5-chloro substituent on the indole ring and a 3-fluoro group on the benzamide is intended to fine-tune the compound's electronic properties, lipophilicity, and binding interactions with biological targets. This makes it a valuable chemical tool for researchers investigating new therapeutic avenues, particularly in oncology and infectious diseases. The compound is provided for research purposes only and is specifically intended for in vitro studies. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own safety and efficacy profiling.

Properties

CAS No.

918493-49-9

Molecular Formula

C21H14ClFN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide

InChI

InChI=1S/C21H14ClFN2O3S/c22-14-9-10-18-17(12-14)19(29(27,28)16-7-2-1-3-8-16)20(24-18)25-21(26)13-5-4-6-15(23)11-13/h1-12,24H,(H,25,26)

InChI Key

XKUSUXKIQPIFKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The benzenesulfonyl group is introduced through a reaction with benzenesulfonyl chloride in the presence of a base like pyridine.

    Amidation: The final step involves the coupling of the sulfonylated indole with 3-fluorobenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted indoles and benzamides.

Scientific Research Applications

Antimicrobial Activity

The compound's sulfonamide component suggests significant antimicrobial properties. Research indicates that similar compounds exhibit activity against a variety of bacterial strains.

Case Study: Antimicrobial Testing

  • A study evaluated the antibacterial properties of benzothiazole derivatives, reporting effective inhibition against both Gram-positive and Gram-negative bacteria. The tested compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL .
CompoundMIC (µg/mL)Bacterial Strains Tested
Compound W65.19Staphylococcus aureus, Salmonella typhi, Klebsiella pneumoniae
Compound W15.08Candida albicans, Aspergillus niger

Anticancer Potential

The structural components of N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide suggest possible anticancer activity. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cancer Research

  • In vitro assays conducted by the National Cancer Institute revealed certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for further development .
CompoundIC50 (µM)Cancer Cell Lines Tested
Compound W174.12Various cancer cell lines
Standard Drug (5-FU)7.69Various cancer cell lines

Anticonvulsant Properties

Research indicates that compounds similar to this one exhibit anticonvulsant activity, potentially modulating neurotransmitter systems.

Case Study: Neuropharmacological Studies

  • A study published in the Journal of Medicinal Chemistry highlighted the anticonvulsant effects of benzothiazole derivatives similar to this compound, showing significant increases in seizure thresholds in rodent models .

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several benzamide- and sulfonamide-containing derivatives. Key comparisons include:

4-Chloro-N-(5-hydroxy-2-methylindolin-1-yl)-3-sulfamoylbenzamide
  • Core Structure : Indoline (reduced indole) with a 5-hydroxy group and 2-methyl substitution.
  • Substituents : 4-chloro and 3-sulfamoylbenzamide.
  • The sulfamoyl group (SO₂NH₂) in this analogue differs from the benzenesulfonyl (SO₂Ph) group in the target compound, leading to altered electronic properties and hydrogen-bonding capacity .
N-(5-Chloro-2-hydroxyphenyl)-3-fluorobenzamide
  • Core Structure : Simple phenyl ring with 5-chloro and 2-hydroxy substituents.
  • Substituents : 3-fluorobenzamide.
  • Key Differences :
    • Absence of the indole and benzenesulfonyl groups reduces molecular complexity and steric bulk.
    • The 2-hydroxyphenyl group may increase solubility via hydrogen bonding but could also introduce metabolic liability (e.g., glucuronidation) .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Core Structure : Pyrazole ring with trifluoromethyl and sulfanyl substituents.
  • Key Differences :
    • The pyrazole core lacks the planar aromaticity of indole, affecting binding to flat hydrophobic pockets.
    • The sulfanyl (S–) group is less electron-withdrawing than sulfonyl (SO₂–), altering electronic interactions .

Hypothesized Physicochemical and Pharmacological Properties

Property Target Compound 4-Chloro-N-(5-hydroxy-2-methylindolin-1-yl)-3-sulfamoylbenzamide N-(5-Chloro-2-hydroxyphenyl)-3-fluorobenzamide
Molecular Weight ~450–470 g/mol ~400–420 g/mol ~280–300 g/mol
LogP High (estimated >4) Moderate (~3) Moderate (~2.5)
Solubility Low (hydrophobic groups) Moderate (hydroxy group) Moderate (hydroxy group)
Metabolic Stability High (fluorine, sulfonyl) Moderate (sulfamoyl, hydroxy) Low (hydroxy group)
Target Interaction Likely enzyme/receptor binding Diuretic activity (indapamide analogue) Unknown (simpler scaffold)

Research Findings and Implications

  • Steric Effects : The indole core and benzenesulfonyl group create a sterically hindered environment, which may limit off-target interactions but reduce solubility.
  • Biological Activity : While the target compound’s activity is uncharacterized in the provided evidence, its structural similarity to indapamide analogues (e.g., ) suggests possible diuretic or antihypertensive applications. Further studies are needed to validate this .

Biological Activity

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H14ClFN2O3SC_{21}H_{14}ClFN_2O_3S. The structure features an indole core substituted with a benzenesulfonyl group and a fluorobenzamide moiety, which may contribute to its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, related benzenesulfonamides have shown substantial inhibition of carrageenan-induced rat paw edema, demonstrating their potential as anti-inflammatory agents. In one study, specific derivatives achieved inhibition rates of up to 94.69% at various time points post-administration .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds suggest potent activity against pathogens such as E. coli, S. aureus, and P. aeruginosa. For example, one derivative showed an MIC of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating its potential utility in treating bacterial infections .

CompoundTarget PathogenMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aP. aeruginosa6.67
4eC. albicans6.63

3. Anticancer Activity

Emerging studies suggest that compounds within the same structural class may exhibit anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against cancer cell lines. For instance, certain derivatives have been reported to show enhanced cytotoxic effects in hypopharyngeal tumor cell models compared to standard chemotherapeutics like bleomycin . The structural features, including the presence of the indole moiety and sulfonyl group, may facilitate interactions with cancer-related targets.

Case Study: In Vivo Anti-inflammatory Assessment

In a controlled experiment assessing the anti-inflammatory properties of benzenesulfonamide derivatives, researchers administered various doses to rats subjected to inflammation models. The compounds demonstrated a dose-dependent response in reducing edema, with notable efficacy at higher concentrations.

Case Study: Antimicrobial Efficacy Evaluation

A comparative study was conducted on the antimicrobial activity of several benzenesulfonamide derivatives against clinical isolates of bacteria. The results highlighted the superior activity of this compound-related compounds, particularly against multidrug-resistant strains.

Q & A

Q. What synthetic strategies are recommended for preparing N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. Key steps include:

Sulfonylation : Introduce the benzenesulfonyl group at the indole C3 position using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Chlorination : Achieve regioselective chlorination at C5 of the indole ring using reagents like N-chlorosuccinimide (NCS) in DMF or acetic acid.

Amide Coupling : Attach 3-fluorobenzoyl chloride to the indole C2 amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM or THF .

  • Validation : Monitor intermediates using 1^1H NMR (e.g., δ 7.24–7.27 ppm for fluorobenzamide protons) and LC-MS for mass confirmation .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • 1^1H/13^{13}C NMR : Identify key protons (e.g., indole NH at δ 10–12 ppm, benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm) and carbons (e.g., C=O at ~165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry if crystallization is feasible .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer :
  • Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM).
  • Aqueous buffers : Use 0.1% Tween-80 or cyclodextrin derivatives to enhance solubility in PBS (pH 7.4).
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH) for 14 days .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Replication : Test activity across multiple cell lines (e.g., cancer vs. normal) with standardized protocols (e.g., IC50_{50} assays in triplicate).
  • Off-Target Profiling : Screen against related receptors (e.g., 5-HT subtypes) to rule out cross-reactivity using radioligand binding assays .
  • Metabolite Analysis : Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .

Q. What strategies improve selectivity for target vs. off-target binding in fluorobenzamide derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents on the benzamide (e.g., ortho- vs. para-fluorine) and indole (e.g., sulfonyl vs. carbonyl groups) to assess impact on binding .
  • Molecular Dynamics (MD) Simulations : Model interactions with target protein pockets (e.g., 5-HT1F_{1F} receptor) to optimize steric and electronic complementarity .
  • Selectivity Panels : Validate using receptor/kinase profiling services (e.g., Eurofins Cerep) .

Q. How can researchers design experiments to elucidate the mechanism of action (MOA)?

  • Methodological Answer :
  • Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways.
  • Chemical Proteomics : Use immobilized compound analogues for pull-down assays to capture interacting proteins .
  • Kinetic Studies : Measure target engagement via surface plasmon resonance (SPR) or fluorescence polarization .

Q. What analytical methods are suitable for detecting degradation products during long-term storage?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • UHPLC-PDA/ELSD : Quantify degradation products with orthogonal detection (e.g., photodiode array for UV-active impurities).
  • Mass Spectral Libraries : Compare fragmentation patterns with known degradation pathways (e.g., sulfonyl group hydrolysis) .

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